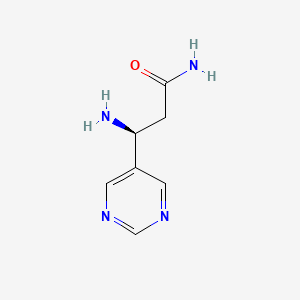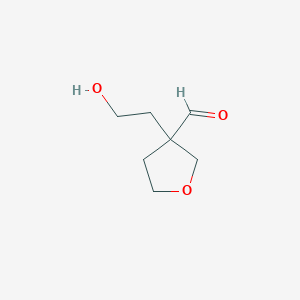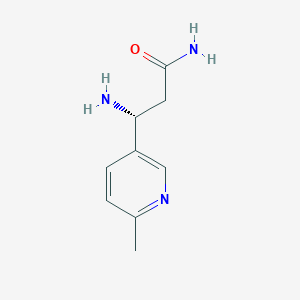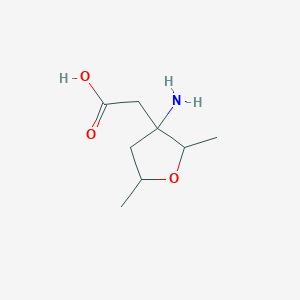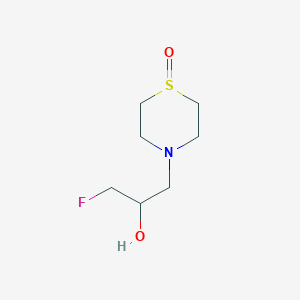
4-(3-Fluoro-2-hydroxypropyl)-1lambda4-thiomorpholin-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Fluoro-2-hydroxypropyl)-1lambda4-thiomorpholin-1-one is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a thiomorpholine ring substituted with a 3-fluoro-2-hydroxypropyl group, which imparts distinct chemical and biological characteristics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Fluoro-2-hydroxypropyl)-1lambda4-thiomorpholin-1-one typically involves the reaction of 1,2-epoxypropyl tosylate with a fluorinating agent such as potassium fluoride (KF) to introduce the fluoro group. This intermediate is then reacted with thiomorpholine under controlled conditions to form the final product . The reaction conditions often include the use of solvents like ethanol and the application of heat to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve automated synthesis techniques to ensure high yield and purity. Automated radiosynthesis, for instance, has been employed to produce similar compounds with high radiochemical yield and purity . This method involves the use of automated synthesizers and high-performance liquid chromatography (HPLC) for purification.
Analyse Chemischer Reaktionen
Types of Reactions
4-(3-Fluoro-2-hydroxypropyl)-1lambda4-thiomorpholin-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the fluoro group or convert the hydroxyl group to a hydrogen atom.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium azide (NaN3) for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution of the fluoro group can result in the formation of various substituted thiomorpholine derivatives.
Wissenschaftliche Forschungsanwendungen
4-(3-Fluoro-2-hydroxypropyl)-1lambda4-thiomorpholin-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Industry: The compound is used in the production of specialized chemicals and materials, including pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 4-(3-Fluoro-2-hydroxypropyl)-1lambda4-thiomorpholin-1-one involves its interaction with specific molecular targets and pathways. The fluoro group and hydroxyl group play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(3-Fluoro-2-hydroxypropyl)-4-methyl-1,3-thiazol-2(3H)-one: This compound shares a similar fluoro-hydroxypropyl group but differs in the ring structure.
N-(3-Fluoro-2-hydroxypropyl)-5Z,8Z,11Z,14Z-eicosatetraenamide: This compound features a similar fluoro-hydroxypropyl group but is part of a different chemical family.
Uniqueness
4-(3-Fluoro-2-hydroxypropyl)-1lambda4-thiomorpholin-1-one is unique due to its thiomorpholine ring structure, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C7H14FNO2S |
|---|---|
Molekulargewicht |
195.26 g/mol |
IUPAC-Name |
1-fluoro-3-(1-oxo-1,4-thiazinan-4-yl)propan-2-ol |
InChI |
InChI=1S/C7H14FNO2S/c8-5-7(10)6-9-1-3-12(11)4-2-9/h7,10H,1-6H2 |
InChI-Schlüssel |
DEPVDJOIFZXYPP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CS(=O)CCN1CC(CF)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


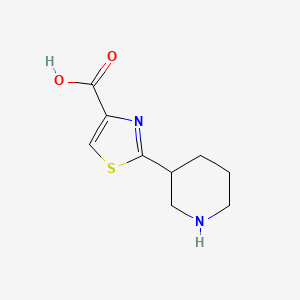
![N-[1-(2-methoxyphenyl)propan-2-yl]cyclopropanamine](/img/structure/B13304627.png)

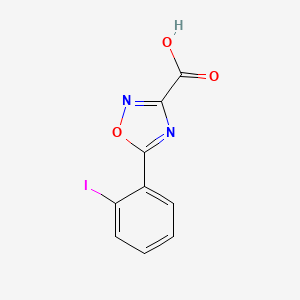
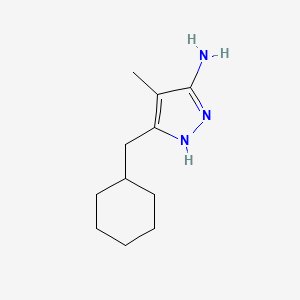

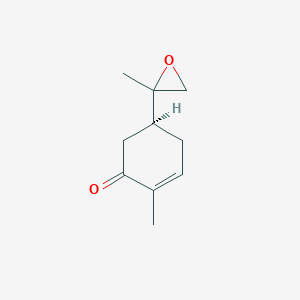
![2-Propylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B13304647.png)

